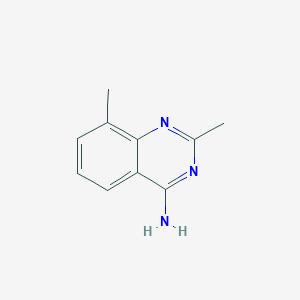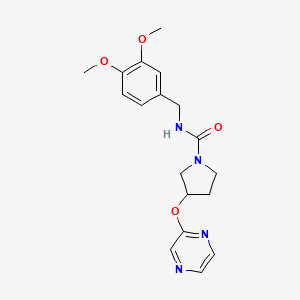
N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity. JNJ-40411813 has been the focus of recent scientific research due to its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Scientific Research Applications
Synthesis and Characterization
- Pyridone Analogues Synthesis : A study by Richards and Hofmann (1978) details the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines, including a compound similar to the one , which was achieved through a Mannich reaction (Richards & Hofmann, 1978).
Biological Activities
- Cytotoxicity Assessment : Hassan et al. (2014) synthesized 5-Aminopyrazole derivatives and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, providing insight into similar pyrazine-based compounds' potential biological activities (Hassan, Hafez, & Osman, 2014).
- Antioxidant and Antitumor Activities : El‐Borai et al. (2013) investigated the antioxidant and antitumor activities of pyrazolopyridine derivatives, highlighting the potential biomedical applications of similar compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Chemical Interactions and Molecular Modeling
- Molecular Interaction Study : Shim et al. (2002) performed a study on a molecule structurally similar to the compound , focusing on its interaction with the CB1 cannabinoid receptor. This study provides insights into the molecular interactions and modeling of similar compounds (Shim et al., 2002).
Supramolecular Chemistry
- Cocrystal Studies : Babu et al. (2007) explored the formation of cocrystals involving carboxamide and pyridine N-oxides, which could be relevant for understanding the supramolecular chemistry of similar pyrazine-containing compounds (Babu, Reddy, & Nangia, 2007).
Synthetic Pathways
- Heterobicycles Synthesis : Brown and Cowden (1982) reported the synthesis of heterobicycles with pyrazinyl substituents, which may offer insights into synthetic methods applicable to the compound (Brown & Cowden, 1982).
Antimicrobial and Antitubercular Activities
- Antitubercular and Antibacterial Activities : Bodige et al. (2020) synthesized carboxamide derivatives with significant antitubercular and antibacterial activities, demonstrating the potential use of similar compounds in treating infections (Bodige et al., 2020).
Heterocyclic Compounds in Pharmaceuticals
- Role in Pharmaceuticals : Higasio and Shoji (2001) discussed the importance of nitrogen-containing heterocyclic compounds, like pyrazines, in pharmaceutical applications, highlighting their biological significance (Higasio & Shoji, 2001).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-pyrazin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-24-15-4-3-13(9-16(15)25-2)10-21-18(23)22-8-5-14(12-22)26-17-11-19-6-7-20-17/h3-4,6-7,9,11,14H,5,8,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZXPVOOUHNANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)
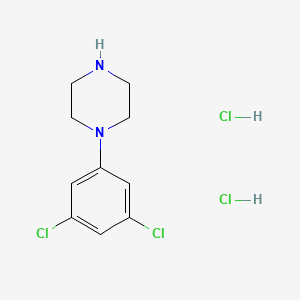
![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)
![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)
![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)
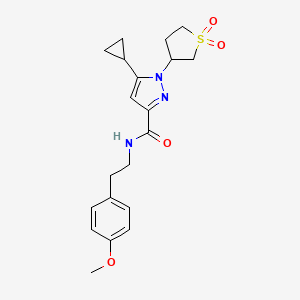
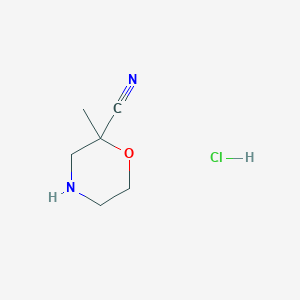
![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)
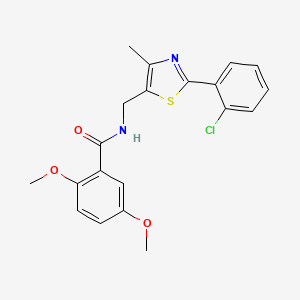
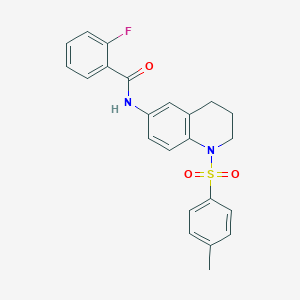
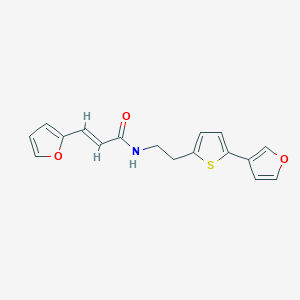
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2555407.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
